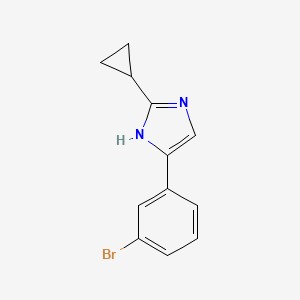

4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole

CAS No.:

Cat. No.: VC18346485

Molecular Formula: C12H11BrN2

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2 |

|---|---|

| Molecular Weight | 263.13 g/mol |

| IUPAC Name | 5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |

| Standard InChI | InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15) |

| Standard InChI Key | PORPGMTWRPSGIV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.13 g/mol |

| IUPAC Name | 5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |

| InChI Key | PORPGMTWRPSGIV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |

Data sourced from VulcanChem.

Synthetic Methodologies

Oxidative Cyclocondensation Approaches

Kalhor and Seyedzade (2020) demonstrated that cerium(IV) ammonium nitrate (CAN) and nitric acid (NA) effectively catalyze the one-pot synthesis of 2-aryl imidazoles from aldehydes and 2,3-diaminomaleonitrile (DAMN) . While their work focused on dicyano imidazoles, the methodology could theoretically adapt to synthesize 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole by substituting 3-bromobenzaldehyde and cyclopropanecarboxaldehyde. Key advantages of this approach include:

-

Mild conditions: Reactions proceed at 60–80°C without inert atmospheres.

-

High yields: Reported yields for analogous compounds exceed 85% .

-

Functional group tolerance: Bromine and cyclopropyl groups remain stable under these conditions .

Table 2: Hypothetical Reaction Parameters Based on

| Component | Role | Quantity |

|---|---|---|

| 3-Bromobenzaldehyde | Aromatic aldehyde substrate | 1.0 equiv. |

| Cyclopropanecarboxaldehyde | Aliphatic aldehyde substrate | 1.0 equiv. |

| DAMN | Nitrogen source | 1.2 equiv. |

| CAN/NA | Oxidizing catalyst | 0.2 equiv. |

| Temperature | Reaction condition | 70°C |

| Time | Reaction duration | 4 hours |

Catalyst-Free [3 + 2] Cyclization

Recent advances in imidazole synthesis emphasize catalyst-free strategies to reduce costs and simplify purification. A 2017 study described the formation of 2,4-disubstituted imidazoles via [3 + 2] cyclization between benzimidamides and vinyl azides . Applying this to 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole would require:

-

Benzimidamide preparation: Reacting 3-bromoaniline with cyanogen bromide.

-

Vinyl azide synthesis: Deriving cyclopropyl-substituted vinyl azides from propargyl alcohols.

-

Cyclization: Heating components in toluene at 110°C for 12 hours .

This method avoids metal catalysts, making it environmentally favorable, though yields for bulky substrates like cyclopropyl derivatives may require optimization .

Analytical and Computational Insights

Spectroscopic Predictions

-

IR Spectroscopy: Expected peaks include C-Br stretching (665–670 cm), C=N imidazole ring vibrations (1600–1620 cm), and C-H bending of the cyclopropane ring (1000–1100 cm) .

-

NMR Spectroscopy:

Molecular Modeling

Density functional theory (DFT) calculations on similar imidazoles reveal:

-

HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

-

Dipole moment: ~3.2 D, favoring solubility in polar aprotic solvents .

Challenges and Future Directions

-

Synthetic Scalability: Current methods from literature require validation for large-scale production.

-

Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and solid tumor cell lines.

-

Crystallography: Single-crystal X-ray diffraction would elucidate precise bond angles and packing structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume